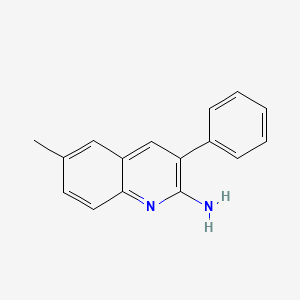
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities.
Vorbereitungsmethoden
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at ambient temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is purified by recrystallization from an appropriate solvent .
Analyse Chemischer Reaktionen
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interact with DNA and disrupt its replication, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar in structure but with different substituents, leading to variations in biological activities.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanediamide: Another derivative with different substituents, showing distinct chemical and biological properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A compound with a different core structure but similar functional groups, used in insecticidal applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Eigenschaften
Molekularformel |
C7H10N4O2S |
|---|---|
Molekulargewicht |
214.25 g/mol |
IUPAC-Name |
N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-2-3-4-10-11-7(14-4)9-6(13)5(8)12/h2-3H2,1H3,(H2,8,12)(H,9,11,13) |
InChI-Schlüssel |
XVVPCMPCWBZYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)




![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)


![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
